Topological Insulator Prototype: Quantifying the Band Gap Advantage of Bi₂Se₃ Over Bi₂Te₃
Bi₂Se₃ is unequivocally established as the prototypical 3D topological insulator, a status supported by its superior bulk band gap compared to its closest analog, Bi₂Te₃, which is critical for isolating topological surface states at room temperature [1]. Density functional theory (DFT) calculations directly comparing the two compounds reveal a quantifiable difference in their electronic structure [2].
| Evidence Dimension | Band Gap (Eg) |
|---|---|
| Target Compound Data | 0.23 eV |
| Comparator Or Baseline | Bi₂Te₃: 0.15 eV |
| Quantified Difference | Bi₂Se₃ band gap is 53.3% higher than Bi₂Te₃ |
| Conditions | First-principles DFT calculation |
Why This Matters
The larger band gap of Bi₂Se₃ provides a wider energy window where topological surface states dominate electronic transport, making it a superior and more forgiving material platform for investigating and exploiting quantum phenomena at ambient conditions.
- [1] Khaki, R., et al. (2026). Bismuth selenide topological insulator materials for green energy devices: prospects and applications. Materials Advances, 7, 2523-2562. View Source
- [2] Mohyedin, M. Z. (n.d.). First-principles study of thermoelectric performance of pure and Ni-doped Bi2Se3 and Bi2Te3 using density functional theory. View Source
